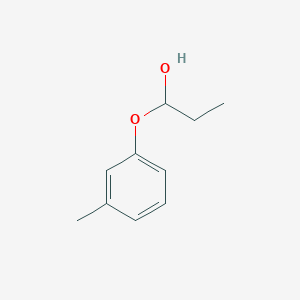![molecular formula C9H17N2O2PS2 B14393336 1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole CAS No. 88064-11-3](/img/structure/B14393336.png)
1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a sulfanyl group, and a phosphorothioyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the ethoxy, sulfanyl, and phosphorothioyl groups. Common reagents used in these reactions include ethyl alcohol, 2-methylpropyl mercaptan, and phosphorus pentasulfide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-({Methoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole
- 1-({Ethoxy[(2-ethylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole
- 1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-imidazole
Uniqueness
1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
88064-11-3 |
|---|---|
Molecular Formula |
C9H17N2O2PS2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
ethoxy-(2-methylpropylsulfanyl)-pyrazol-1-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H17N2O2PS2/c1-4-12-14(15,16-8-9(2)3)13-11-7-5-6-10-11/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
OBTOAXXEBUJCME-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(ON1C=CC=N1)SCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



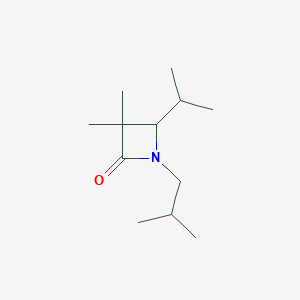
![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)
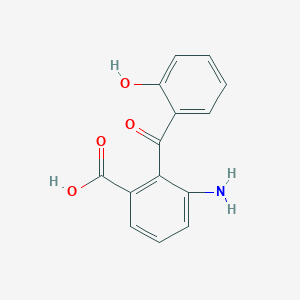
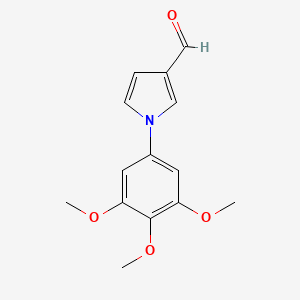
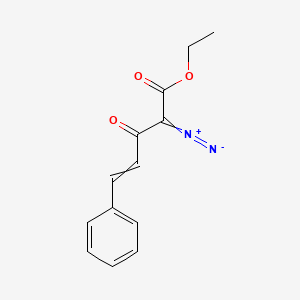
![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)

![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)

![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)

